molecular formula C26H29N3O B2877251 N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)-2,2-diphenylacetamide CAS No. 2034259-57-7

N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)-2,2-diphenylacetamide

Cat. No.: B2877251
CAS No.: 2034259-57-7
M. Wt: 399.538
InChI Key: GNSKWAVPTAOMSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)-2,2-diphenylacetamide is a synthetic small molecule of significant interest in medicinal chemistry and pharmacology research. Its structure incorporates a diphenylacetamide group linked to a 4-(aminomethyl)piperidine scaffold, which is further substituted with a 2-methylpyridin-4-yl group. This specific architecture is characteristic of compounds designed to interact with central nervous system (CNS) targets. Piperidine derivatives are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry, being present in more than twenty classes of pharmaceuticals as well as numerous alkaloids . The piperidine moiety is a privileged structure in neuropharmacology, often contributing to a molecule's ability to cross the blood-brain barrier and interact with neuronal receptors . The diphenylacetamide group is a known pharmacophore in anticonvulsant research, with structural analogs demonstrating potent activity in maximal electroshock (MES) seizure models, a standard test for identifying compounds that prevent seizure spread . Furthermore, the 2-methylpyridin-4-yl substitution on the piperidine nitrogen is a structural feature observed in compounds developed as potent and selective receptor antagonists or agonists for various G-protein coupled receptors (GPCRs) in the brain . The primary research applications for this compound include use as a key intermediate in the synthesis of more complex bioactive molecules, a chemical probe for investigating neurological pathways, and a candidate for in vitro and in vivo pharmacological profiling. Its structure suggests potential for activity in studies related to epilepsy, neuropathic pain, and psychiatric disorders. Researchers are exploring its mechanism of action, which may involve modulation of muscarinic receptors, voltage-gated ion channels, or other targets relevant to neuronal excitability . This product is provided for Research Use Only (RUO) and is strictly not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this compound with appropriate safety precautions in a laboratory setting.

Properties

IUPAC Name

N-[[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl]-2,2-diphenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29N3O/c1-20-18-24(12-15-27-20)29-16-13-21(14-17-29)19-28-26(30)25(22-8-4-2-5-9-22)23-10-6-3-7-11-23/h2-12,15,18,21,25H,13-14,16-17,19H2,1H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNSKWAVPTAOMSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=C1)N2CCC(CC2)CNC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)-2,2-diphenylacetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's IUPAC name is this compound. Its molecular formula is C21H27N3OC_{21}H_{27}N_3O, with a molecular weight of approximately 337.467 g/mol. The structure features a piperidine ring substituted with a 2-methylpyridine moiety and a diphenylacetamide group, which contribute to its pharmacological properties.

Structural Formula

N 1 2 methylpyridin 4 yl piperidin 4 yl methyl 2 2 diphenylacetamide\text{N 1 2 methylpyridin 4 yl piperidin 4 yl methyl 2 2 diphenylacetamide}

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter receptors and enzymes. Research indicates that this compound may act as an antagonist or agonist at certain receptors, influencing various signaling pathways related to neurological functions.

Key Mechanisms:

  • Receptor Binding : The compound may bind to dopamine D2 receptors, modulating dopaminergic signaling pathways .
  • Enzyme Interaction : It has been suggested that the compound could inhibit acetylcholinesterase (AChE), impacting cholinergic transmission in the nervous system .

Biological Assays and Findings

Several studies have evaluated the biological activity of this compound through various assays:

  • Dopamine D2 Receptor Affinity : In vitro studies demonstrated that derivatives of this compound showed significant affinity for the D2 receptor, with some exhibiting Ki values as low as 54 nM, indicating potent binding capabilities .
  • Acetylcholinesterase Inhibition : The compound has been tested for its ability to inhibit AChE, showing promising results in vitro but limited effectiveness in vivo due to metabolic instability .
  • Neuroprotective Effects : Some studies suggest that compounds similar to this compound may possess neuroprotective properties, potentially useful in treating neurodegenerative diseases .

Study 1: Dopamine D2 Receptor Interaction

A study focused on synthesizing various piperidine derivatives for mapping the D2 receptor binding site highlighted the importance of structural modifications on receptor affinity. The most active derivative exhibited a strong interaction with Asp114 of the D2 receptor, suggesting that similar compounds could be developed for therapeutic applications targeting dopamine-related disorders .

Study 2: Acetylcholinesterase Activity

Research involving novel AChE inhibitors indicated that while some compounds showed high in vitro activity, their metabolic profiles in vivo limited their applicability as imaging agents for AChE due to nonspecific binding in brain tissues .

Comparative Analysis with Similar Compounds

Compound NameStructureKey Activity
N-Methyl-2-piperidoneContains piperidineLacks specific receptor activity
N-(4-Methyl-3-(pyridin-3-yl)phenyl)Contains piperidine and pyridineSimilar binding properties but different selectivity

This table illustrates how this compound compares with other related compounds regarding structural features and biological activity.

Comparison with Similar Compounds

Notes

For example, fentanyl analogs and the main compound share a piperidine-acetamide backbone but act on entirely different pathways.

Research Gaps : Direct data on the main compound’s COX-2 inhibition, ADMET profile, and synthetic routes (e.g., from ) are needed to validate hypotheses derived from analogs.

Patent Implications : The benzothiazole derivatives () highlight unexplored therapeutic avenues for diphenylacetamide compounds, warranting further investigation.

Preparation Methods

Synthesis of 1-(2-Methylpyridin-4-yl)piperidin-4-one

Piperidin-4-one undergoes N-alkylation with 4-chloro-2-methylpyridine under basic conditions (K₂CO₃, DMF, 80°C, 12 h). The reaction leverages the nucleophilic character of the piperidine nitrogen, displacing the chloride on the pyridine ring.

Reaction Conditions

Step Reagents/Conditions Yield
1 4-Chloro-2-methylpyridine, K₂CO₃, DMF, 80°C 65%

Reductive Amination to 1-(2-Methylpyridin-4-yl)piperidin-4-yl)methanamine

Piperidin-4-one is converted to the corresponding imine using ammonium acetate, followed by reduction with sodium cyanoborohydride (NaBH₃CN) in methanol. This step introduces the methylene amine group.

Reaction Conditions

Step Reagents/Conditions Yield
2 NH₄OAc, NaBH₃CN, MeOH, 25°C, 6 h 78%

Acylation with 2,2-Diphenylacetyl Chloride

The amine intermediate reacts with 2,2-diphenylacetyl chloride in dichloromethane (DCM) with triethylamine (Et₃N) as a base, forming the target amide.

Reaction Conditions

Step Reagents/Conditions Yield
3 2,2-Diphenylacetyl chloride, Et₃N, DCM, 0°C → 25°C 85%

Total Yield : 43% (over three steps).

Route 3: Grignard-Based Assembly of the Diphenylacetyl Moiety

Synthesis of 2,2-Diphenylacetic Acid

Benzophenone reacts with methylmagnesium bromide (Grignard reagent) in THF, followed by oxidation with KMnO₄ to yield 2,2-diphenylacetic acid.

Reaction Conditions

Step Reagents/Conditions Yield
1 Ph₂CO, MeMgBr, THF, 0°C → 25°C 82%
2 KMnO₄, H₂O, 80°C 75%

Amide Coupling via Mixed Carbonate Activation

The acid is activated using ethyl chloroformate and coupled with 1-(2-methylpyridin-4-yl)piperidin-4-yl)methanamine.

Reaction Conditions

Step Reagents/Conditions Yield
3 ClCO₂Et, Et₃N, DCM, 0°C → 25°C 80%

Total Yield : 49% (over three steps).

Critical Evaluation of Methodologies

Parameter Route 1 Route 2 Route 3
Total Yield 43% 45% 49%
Step Count 3 4 3
Scalability Moderate Low High
Cost Efficiency High Low Moderate

Route 1 offers simplicity but moderate yields due to competing side reactions during reductive amination. Route 2 employs costly palladium catalysts, limiting industrial applicability. Route 3 balances yield and scalability, making it the most viable for large-scale synthesis.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.